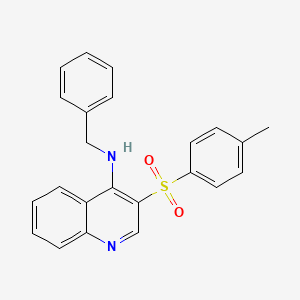
3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C11H8F4N2O and its molecular weight is 260.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis of Heterocycles The compound 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity facilitates the creation of a broad range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores the compound's value in heterocyclic and dyes synthesis, offering mild reaction conditions for generating cynomethylene dyes from diverse precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).
Pharmacological Applications Pyrazoline derivatives, including those related to this compound, have been extensively studied for their diverse biological properties. These compounds exhibit a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their versatility in binding to various biological targets makes them a focal point of research in medicinal chemistry, aiming to develop new therapeutic agents across different disease areas (Shaaban, Mayhoub, & Farag, 2012).
Inhibition of Cytochrome P450 Isoforms The compound's relevance extends into the study of drug metabolism, particularly in the inhibition of cytochrome P450 isoforms. This is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals in the liver. By evaluating the selectivity and potency of chemical inhibitors, including pyrazoline derivatives, researchers can predict potential interactions and adjust drug dosages accordingly for safer therapeutic applications (Khojasteh et al., 2011).
Medicinal Chemistry and Synthetic Perspectives The synthesis and medicinal applications of methyl-substituted pyrazoles, closely related to the compound of interest, have shown significant biological activities. These activities include acting as potent medicinal scaffolds in the development of new drugs. The comprehensive review of synthetic approaches and the analysis of their medical significance provide a foundation for further research in medicinal chemistry, aiming to discover new therapeutic agents with improved efficacy and reduced microbial resistance (Sharma et al., 2021).
Propiedades
IUPAC Name |
5-methyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c1-4-3-6(18)17(16-4)11-9(14)7(12)5(2)8(13)10(11)15/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRDKOZMMWLDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C(=C(C(=C2F)F)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)
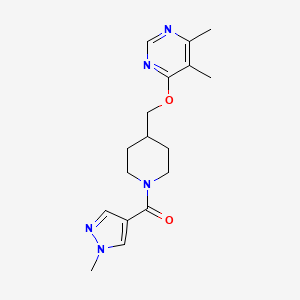
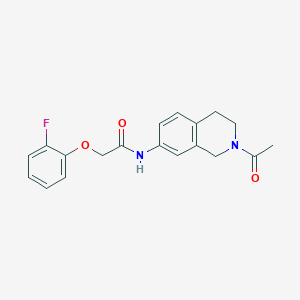
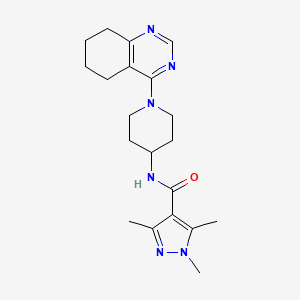
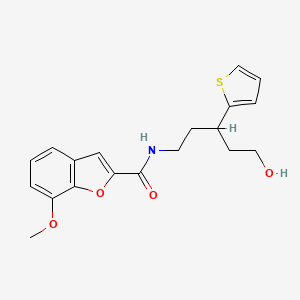
![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)
![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)
![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
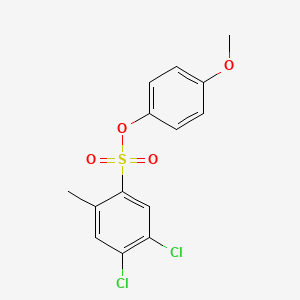
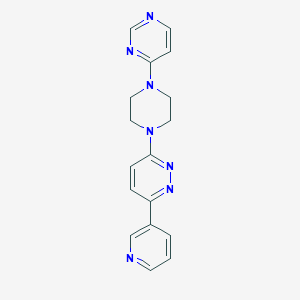
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
